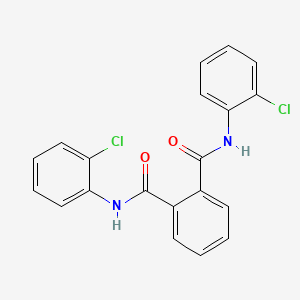![molecular formula C13H16N2O4 B12128669 Methyl 4-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B12128669.png)
Methyl 4-[(morpholine-4-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo es un compuesto orgánico con la fórmula molecular C13H16N2O4. Es un derivado del ácido benzoico y contiene un anillo de morfolina, que es un anillo de seis miembros que contiene átomos de nitrógeno y oxígeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo generalmente implica la reacción del 4-aminobenzoato de metilo con cloruro de morfolin-4-ilcarbonilo. La reacción se lleva a cabo en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se agita generalmente a temperatura ambiente durante varias horas para asegurar la conversión completa de los materiales de partida al producto deseado .
Métodos de Producción Industrial
En un entorno industrial, la producción de 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo puede implicar rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, y el proceso puede incluir pasos adicionales como la purificación por recristalización o cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en aminas u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, alcoholes).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
El 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican la inhibición de enzimas o como ligando en estudios de unión.
Industria: El compuesto se puede utilizar en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo implica su interacción con objetivos moleculares específicos. El anillo de morfolina y la porción de benzoato pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Amino-4-(morfolin-4-ilcarbonil)benzoato de metilo
- 4-Aminobenzoato de metilo
- Cloruro de morfolin-4-ilcarbonilo
Singularidad
El 4-[(Morfolin-4-ilcarbonil)amino]benzoato de metilo es único debido a su estructura específica, que combina una porción de benzoato con un anillo de morfolina. Esta combinación confiere propiedades químicas y biológicas únicas, lo que lo hace valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
methyl 4-(morpholine-4-carbonylamino)benzoate |
InChI |
InChI=1S/C13H16N2O4/c1-18-12(16)10-2-4-11(5-3-10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17) |
Clave InChI |
FKIOLRVWIPSKHG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B12128598.png)
![3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B12128605.png)
![(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12128608.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128615.png)
![2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12128617.png)
![(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one](/img/structure/B12128618.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128619.png)
![Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate](/img/structure/B12128624.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128627.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)
![5-[4-(benzyloxy)phenyl]-1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128649.png)

![1-(2-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128662.png)
